2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications
Synthesis and Activity Studies
Antinociceptive Activity : Research on pyridazinone derivatives, including compounds with methoxyphenyl and acetamide groups, has shown potential in antinociceptive activities. Derivatives synthesized for antinociceptive studies indicate the versatility of pyridazinone scaffolds in medicinal chemistry. Such compounds have been tested in models to assess their effectiveness in pain relief, suggesting their utility in developing new therapeutic agents (Doğruer et al., 2000).
Antiulcer Agents : The modification of pyridine rings, including the introduction of a pyridazinyl group, has led to the synthesis of compounds with significant antisecretory activities. These findings contribute to the development of novel antiulcer agents, highlighting the therapeutic potential of pyridazinone derivatives in treating gastrointestinal disorders (Yamada et al., 1981).
Antimicrobial Agents : Synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the antimicrobial potential of these compounds. The structured approach to creating these molecules showcases their application in addressing bacterial and fungal infections, providing a foundation for new drug development (Hossan et al., 2012).
Synthesis of Heterocyclic Compounds
Heterocyclic Chemistry : The synthesis of a new class of pyridazin-3-one derivatives illustrates the chemical versatility and potential biological activity of these compounds. Such studies are foundational in heterocyclic chemistry, contributing to the discovery of new drugs and materials (Ibrahim & Behbehani, 2014).
Structural and Activity Analysis : Structural analysis, density functional theory calculations, and Hirshfeld surface studies of pyridazine derivatives underscore the importance of molecular design in drug discovery. These approaches enable the prediction of molecular behavior and interaction potential, essential for developing pharmacologically active compounds (Sallam et al., 2021).
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2,4-5,7-8,10,15H,3,6,9,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOFMHULGIOSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.